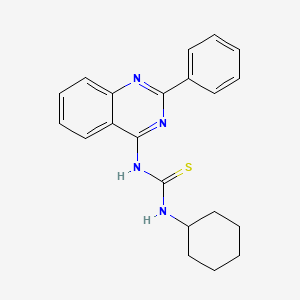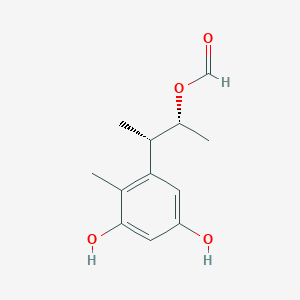![molecular formula C9H9NO2 B14245869 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile CAS No. 212374-03-3](/img/structure/B14245869.png)
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a benzonitrile group attached to a 1,2-dihydroxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of an ionic liquid as a co-solvent and catalyst, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of ionic liquids as recycling agents and catalysts is a notable advancement in this regard . These methods not only improve yield and efficiency but also reduce the production of hazardous waste.
化学反应分析
Types of Reactions
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学研究应用
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pesticides, and advanced coatings.
作用机制
The mechanism of action of 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dihydroxyethyl group allows for hydrogen bonding and other interactions that influence its biological activity .
相似化合物的比较
Similar Compounds
- 3-[(1S)-1-Hydroxyethyl]benzonitrile
- 3,4-Dihydroxybenzonitrile
- 4-Hydroxy-3-methoxybenzonitrile
Uniqueness
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile is unique due to the presence of both hydroxyl groups on the ethyl substituent, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse range of applications .
属性
CAS 编号 |
212374-03-3 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC 名称 |
3-[(1S)-1,2-dihydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H9NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9,11-12H,6H2/t9-/m1/s1 |
InChI 键 |
DTBZIKXQEKAHFC-SECBINFHSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[C@@H](CO)O)C#N |
规范 SMILES |
C1=CC(=CC(=C1)C(CO)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


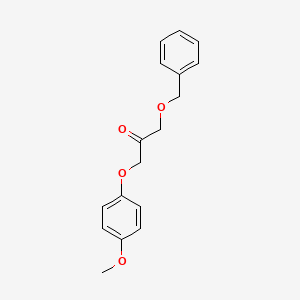
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
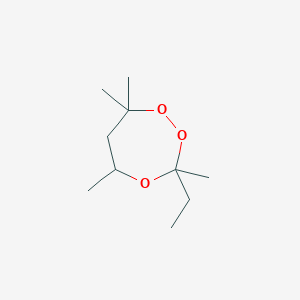


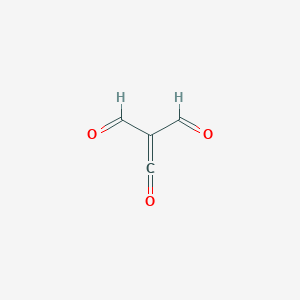
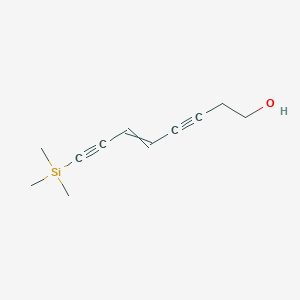
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
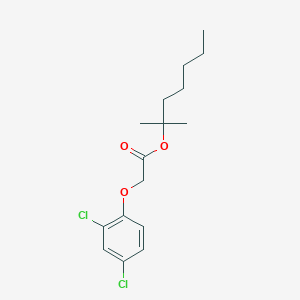
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
